1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with fluorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its unique substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. Similar compounds include:
1-[(2-chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
1-[(2-fluorophenyl)methyl]-4-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-16-8-6-14(7-9-16)12-21-10-11-22(19(24)18(21)23)13-15-4-2-3-5-17(15)20/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPGNCTAKJXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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